4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one
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Overview
Description
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one: is a complex organic compound with a molecular formula of C8H12N4O5 . It is a derivative of pyrimidinone and contains multiple functional groups, including amino, hydroxyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinone structure. One common approach is to start with a suitable pyrimidinone derivative and introduce the necessary functional groups through a series of chemical reactions. The reactions may include nitration, reduction, and hydroxylation steps, each requiring specific reagents and conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and purity. Large-scale reactors and advanced purification techniques, such as chromatography, would be employed to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine, resulting in different derivatives.
Substitution: : The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Reagents like acyl chlorides or anhydrides are used for esterification, while alkyl halides are used for ether formation.
Major Products Formed
Oxidation: : Nitrate derivatives.
Reduction: : Amines.
Substitution: : Esters and ethers.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and interactions.
Medicine: : Potential use in drug development, particularly in targeting specific biological pathways.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of functional groups and stereochemistry. Similar compounds include:
Deoxycytidine: : A nucleoside with a similar pyrimidinone core.
Decitabine: : A cytidine analog used in cancer treatment.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one .
Properties
CAS No. |
69100-02-3 |
---|---|
Molecular Formula |
C9H12N4O6 |
Molecular Weight |
272.2 |
Purity |
95 |
Origin of Product |
United States |
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